molecular formula C8H6ClF3N4 B1466800 6-Chloro-3-(3,3,3-trifluoropropyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1481327-50-7

6-Chloro-3-(3,3,3-trifluoropropyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B1466800
CAS RN: 1481327-50-7
M. Wt: 250.61 g/mol
InChI Key: RCCJLDLOOOWWLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Chloro-3-(3,3,3-trifluoropropyl)-[1,2,4]triazolo[4,3-b]pyridazine” is a heterocyclic organic compound . It can be used as a pharmaceutical intermediate . The CAS number for this compound is 1481327-50-7.

Scientific Research Applications

Synthesis and Structural Characterization

Recent research has explored the synthesis and structural properties of triazolo-pyridazine derivatives, including compounds similar to 6-Chloro-3-(3,3,3-trifluoropropyl)-[1,2,4]triazolo[4,3-b]pyridazine. These derivatives have been synthesized and characterized using various techniques such as NMR, IR, mass spectral studies, and X-ray diffraction, revealing their crystalline structures and confirming their molecular configurations. Density functional theory (DFT) calculations have further supported these findings by comparing theoretical and experimental results, providing insights into the compounds' electronic structures, including HOMO-LUMO energy levels and quantum chemical parameters. Such detailed investigations into the synthesis and structural characterization are foundational for understanding the potential applications of these compounds in various scientific fields (Sallam et al., 2021) (Sallam et al., 2021).

Biological Properties and Pharmacological Potential

In the realm of medicinal chemistry, heterocyclic compounds like pyridazine analogs, which include triazolo-pyridazine derivatives, have demonstrated significant pharmaceutical importance. These compounds have been synthesized and studied for their potential pharmacological applications, such as antidiabetic medications. The evaluation of these compounds for Dipeptidyl peptidase-4 (DPP-4) inhibition and their insulinotropic activities in cellular models has highlighted their potential as effective anti-diabetic drugs. This line of research is critical for developing new therapeutic agents that target specific biochemical pathways involved in diabetes management (Bindu et al., 2019).

properties

IUPAC Name

6-chloro-3-(3,3,3-trifluoropropyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3N4/c9-5-1-2-6-13-14-7(16(6)15-5)3-4-8(10,11)12/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCJLDLOOOWWLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=C2CCC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-(3,3,3-trifluoropropyl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-(3,3,3-trifluoropropyl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 3
Reactant of Route 3
6-Chloro-3-(3,3,3-trifluoropropyl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 4
6-Chloro-3-(3,3,3-trifluoropropyl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 5
Reactant of Route 5
6-Chloro-3-(3,3,3-trifluoropropyl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 6
Reactant of Route 6
6-Chloro-3-(3,3,3-trifluoropropyl)-[1,2,4]triazolo[4,3-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.